Mabuterol synthesis pathway and chemical properties
Mabuterol synthesis pathway and chemical properties
An In-depth Technical Guide to the Synthesis and Chemical Properties of Mabuterol
Introduction
Mabuterol is a potent and selective β2-adrenergic receptor agonist utilized as a bronchodilator for the treatment of asthma and other respiratory ailments.[1][2][3] Its therapeutic effects are primarily mediated through the relaxation of bronchial smooth muscle. This document provides a comprehensive overview of the synthesis pathways of Mabuterol, its chemical and physical properties, and the primary signaling cascade it initiates upon receptor binding. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Mabuterol are summarized below. This data is crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | [1][4] |
| Molecular Formula | C₁₃H₁₈ClF₃N₂O | [2][4][5] |
| Molecular Weight | 310.74 g/mol | [4][5] |
| CAS Number | 56341-08-3 | [2][4][5] |
| Melting Point | 205-207 °C (hydrochloride salt, with decomposition) | [6][7] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLWater: Fairly soluble (hydrochloride salt) | [2][7] |
| UV Absorbance Max | 245, 311 nm | [2] |
| InChIKey | JSJCTEKTBOKRST-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | [4] |
Synthesis of Mabuterol
Several synthetic routes to Mabuterol have been reported. The following sections detail two prominent pathways, starting from different precursors.
Synthesis Pathway 1: Multi-step Synthesis from 2-(Trifluoromethyl)aniline
This pathway involves a sequence of reactions to build the substituted phenyl ring and the ethanolamine (B43304) side chain.
Synthesis Pathway 2: From 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone
This is a more direct, three-step synthesis starting from a commercially available acetophenone (B1666503) derivative.[8]
Experimental Protocols
Protocol 1: Synthesis of Mabuterol Hydrochloride via Hydrogenation
This protocol details the final debenzylation step to yield Mabuterol hydrochloride.[6]
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Dissolution: Dissolve 0.76 g of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol in 20 ml of methanol.
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Acidification: Add 1.95 ml of 1N hydrochloric acid to the solution.
-
Hydrogenation: Transfer the solution to a hydrogenation vessel. Add 80 mg of 10% palladium on carbon catalyst. Hydrogenate the mixture until 1 mole of hydrogen has been absorbed.
-
Filtration: Remove the catalyst by filtration.
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Evaporation: Evaporate the filtrate to dryness in vacuo. The result is an oily residue.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel, using a mobile phase of chloroform:methanol:concentrated ammonia (B1221849) (80:20:1).
-
Isolation: Combine the fractions containing the desired product and remove the solvent in vacuo.
-
Salt Formation: Convert the resulting crystalline base into its hydrochloride salt by adding a calculated quantity of 1.07 N hydrochloric acid in isopropanol.
-
Recrystallization: Recrystallize the product from ethyl acetate/ether to yield Mabuterol hydrochloride (M.p. 205°-207° C with decomposition).[6]
Protocol 2: Three-Step Synthesis from Acetophenone Derivative
This protocol outlines the synthesis of Mabuterol from 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone.[8]
-
Bromination: In a suitable reaction vessel, combine 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone with acetic acid. Add bromine (Br₂) and maintain the reaction temperature at 60-65 °C for 30 minutes, potentially with irradiation. This yields 2-Bromo-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone.
-
Amination: React the bromo-intermediate with tert-butylamine in propan-2-ol at ambient temperature for 1.5 hours. This step produces 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone.
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Reduction: Reduce the ketone intermediate using sodium borohydride (B1222165) (NaBH₄) in propan-2-ol. The reaction is carried out at ambient temperature for 4 hours to yield the final product, Mabuterol.
Mechanism of Action and Signaling Pathway
Mabuterol functions as a selective β2-adrenergic receptor agonist.[1][2] Its binding to the β2-adrenergic receptor (β2-AR) on airway smooth muscle cells initiates a well-defined signaling cascade, leading to bronchodilation.
The key steps in this pathway are:
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Receptor Binding: Mabuterol binds to the β2-AR.
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G-Protein Activation: The activated receptor stimulates the associated Gs protein.
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Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.
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cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[9]
-
PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).[9][10]
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium and the relaxation of smooth muscle tissue. One important target is the cAMP-responsive element binding protein (CREB).[10]
References
- 1. Mabuterol - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Secretomotor and mucolytic effects of mabuterol, a novel bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mabuterol | C13H18ClF3N2O | CID 3995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Synthesis routes of Mabuterol Hydrochloride [benchchem.com]
- 7. Mabuterol [drugfuture.com]
- 8. MABUTEROL synthesis - chemicalbook [chemicalbook.com]
- 9. Albuterol Modulates Its Own Transepithelial Flux via Changes in Paracellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
